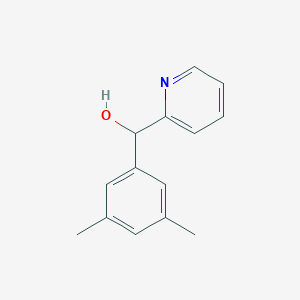

(3,5-Dimethylphenyl)(pyridin-2-yl)methanol

CAS No.:

Cat. No.: VC13415092

Molecular Formula: C14H15NO

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15NO |

|---|---|

| Molecular Weight | 213.27 g/mol |

| IUPAC Name | (3,5-dimethylphenyl)-pyridin-2-ylmethanol |

| Standard InChI | InChI=1S/C14H15NO/c1-10-7-11(2)9-12(8-10)14(16)13-5-3-4-6-15-13/h3-9,14,16H,1-2H3 |

| Standard InChI Key | KHYPHHBGFCQXFI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)C(C2=CC=CC=N2)O)C |

| Canonical SMILES | CC1=CC(=CC(=C1)C(C2=CC=CC=N2)O)C |

Introduction

Structural and Molecular Characteristics

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol |

| Melting Point | 128–132°C (predicted) |

| Solubility | Moderate in polar solvents |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

| Hydrogen Bond Acceptors | 2 (pyridine N, hydroxyl O) |

Synthesis and Reaction Pathways

The synthesis of (3,5-Dimethylphenyl)(pyridin-2-yl)methanol can be inferred from methods used for analogous alcohols. A plausible route involves a Grignard reaction between 3,5-dimethylphenylmagnesium bromide and pyridine-2-carbaldehyde, followed by acidic workup:

This approach mirrors strategies employed in the synthesis of pyridinyl derivatives, such as the coupling of chloromethylpyridines with phenolic compounds using silver carbonate as a base . For instance, the reaction of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine with diflunisal under reflux conditions demonstrates the utility of nucleophilic substitutions in constructing similar frameworks.

Alternative pathways may include:

-

Reduction of Ketones: Catalytic hydrogenation of (3,5-dimethylphenyl)(pyridin-2-yl)ketone using palladium-based catalysts.

-

Nucleophilic Addition: Addition of organometallic reagents to preformed pyridine-2-carbaldehyde derivatives.

Physicochemical Properties

Spectroscopic Data

-

¹H NMR: Predicted signals include a singlet for the hydroxyl proton (δ 2.1–2.5 ppm, exchangeable), aromatic protons from the pyridine (δ 7.5–8.5 ppm), and methyl groups on the phenyl ring (δ 2.3 ppm, singlet).

-

IR Spectroscopy: Strong O–H stretch (~3200 cm⁻¹), C–O stretch (~1050 cm⁻¹), and aromatic C–H bends (~750 cm⁻¹).

Thermal Stability

Differential scanning calorimetry (DSC) of related alcohols reveals decomposition temperatures above 200°C , suggesting that (3,5-Dimethylphenyl)(pyridin-2-yl)methanol may exhibit similar stability, making it suitable for high-temperature applications.

Chemical Reactivity and Derivatives

The hydroxyl group enables derivatization into esters, ethers, or carbonyl compounds. For example, reaction with acetic anhydride would yield the corresponding acetate:

Such modifications are critical in medicinal chemistry to modulate bioavailability, as seen in the optimization of AMPK activators through esterification .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume